molecular formula C17H25N3O2 B4452187 1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide

1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Cat. No.: B4452187
M. Wt: 303.4 g/mol
InChI Key: NHHVPZSVWWCBIZ-UHFFFAOYSA-N
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Description

1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a synthetic organic compound It belongs to the class of piperidine carboxamides, which are known for their diverse biological activities

Properties

IUPAC Name

1-(3,3-dimethylbutanoyl)-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)12-15(21)20-10-6-13(7-11-20)16(22)19-14-4-8-18-9-5-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHVPZSVWWCBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridin-4-yl group: This step involves the substitution of a hydrogen atom on the piperidine ring with a pyridin-4-yl group, often using a coupling reaction.

    Attachment of the 3,3-dimethylbutanoyl group: This is usually done through an acylation reaction, where the piperidine nitrogen is acylated with 3,3-dimethylbutanoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for therapeutic purposes.

    Medicine: It could be investigated for its potential as a drug candidate.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: The compound may bind to specific receptors in the body, triggering a biological response.

    Inhibition of enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound could modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-dimethylbutanoyl)-N-(pyridin-3-yl)piperidine-4-carboxamide: Similar structure but with the pyridinyl group in a different position.

    1-(3,3-dimethylbutanoyl)-N-(pyridin-2-yl)piperidine-4-carboxamide: Another isomer with the pyridinyl group in a different position.

    1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-3-carboxamide: Similar structure but with the carboxamide group in a different position.

Uniqueness

1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide
Reactant of Route 2
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1-(3,3-dimethylbutanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide

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